molecular formula C6H4BrNO2 B189398 2-Bromonicotinic acid CAS No. 35905-85-2

2-Bromonicotinic acid

Cat. No. B189398
CAS RN: 35905-85-2
M. Wt: 202.01 g/mol
InChI Key: MMWNKXIFVYQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromonicotinic acid, also known as 2-Bromo pyridine-3-carboxylic acid or 2-Bromo-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H4BrNO2 . It has an average mass of 202.005 Da and a monoisotopic mass of 200.942535 Da .


Synthesis Analysis

The synthesis of 2-Bromonicotinic acid involves the reaction of copper(II) chloride dihydrate and 2-bromonicotinic acid in water . The title compound, 2-bromoisonicotinic acid (2.01 g, 1 mmol), was added to 10 mL THF and stirred for 10 min under room temperature for 10 min. Then the solution was filtered and let evaporate in air. Many colorless crystals were obtained after 2 days, yield 83.5% (based on 2-bromoisonicotinic acid) .


Molecular Structure Analysis

The molecular structure of 2-Bromonicotinic acid is characterized by a distorted square-pyramidal coordination environment, achieved by four carboxylate O atoms in the basal plane and the water molecule in the apical position . The pair of symmetry-related copper(II) ions are connected into a centrosymmetric paddle-wheel dinuclear cluster via four O,O0-bridging 2-bromo-nicotinate ligands in the syn-syn coordination mode .


Physical And Chemical Properties Analysis

2-Bromonicotinic acid is a solid at 20°C . It has a molecular weight of 202.01 . Its melting point is 254°C . It is soluble in methanol .

Scientific Research Applications

  • Vibrational Spectra Analysis : The study by Karabacak et al. (2010) examined the Fourier transform infrared and Raman spectra of 2-bromonicotinic acid, contributing to our understanding of its molecular geometry, normal mode wavenumbers, and vibrational assignments using density functional theory (DFT) methods (Karabacak, Cinar, Ermec, & Kurt, 2010).

  • Metal–Organic Frameworks (MOFs) : Calahorro et al. (2012) synthesized new metal–organic frameworks based on 5-bromonicotinic acid complexes, revealing their potential in H2 purification applications due to their unique photoluminescence properties and antiferromagnetic interactions (Calahorro et al., 2012).

  • Biological Evaluation of Derivatives : Khan et al. (1999) synthesized quaternary ammonium salts of 5-bromonicotinic acid and evaluated their cytotoxicity, antibacterial, and antifungal activities, providing insights into their potential as biologically active compounds (Khan et al., 1999).

  • Antibacterial Activity of Derivatives : Wen-hui Li (2009) synthesized and characterized a derivative of 5-bromonicotinic acid, showing its excellent antibacterial activity and providing a basis for further pharmaceutical applications (Wen-hui Li, 2009).

  • Crystal Structure Investigations : Aakeröy et al. (2001) presented the crystal structures of various solvates of 5-bromonicotinic acid, contributing to the understanding of its hydrogen-bonding behavior and potential in crystal engineering (Aakeröy et al., 2001).

  • Synthesis of Anthyridine Derivatives : Carboni et al. (1969) explored the synthesis of anthyridine derivatives using 2-bromonicotinic acid, indicating its utility in the synthesis of complex organic compounds (Carboni, Settimo, & Segnini, 1969).

  • Synthesis of Nicotinic Acid Derivatives : Kumar et al. (2016) developed a one-pot synthesis method for highly substituted nicotinic acid derivatives using a formylation strategy, demonstrating the versatility of 2-bromonicotinic acid in organic synthesis (Kumar et al., 2016).

  • Biodistribution Studies : Chan et al. (1983) investigated the biodistribution of radioiodinated-5-iodonicotine, synthesized from 5-bromonicotine, showing its rapid accumulation in the brain and adrenal gland in rats, which is significant for medical imaging applications (Chan et al., 1983).

Safety And Hazards

2-Bromonicotinic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .

Future Directions

In terms of future directions, 2-Bromonicotinic acid has potential applications in various fields due to its structural diversity and related possible applications. For instance, copper(II) carboxylates can find applications as biologically active agents, as electrochemical, luminescent and magnetic materials, and in the construction of MOFs .

properties

IUPAC Name

2-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWNKXIFVYQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283453
Record name 2-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromonicotinic acid

CAS RN

35905-85-2
Record name 35905-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-bromo-3-methylpyridine (25.0 mL, 213 mmol) was added to a solution of potassium permanganate (87.7 g, 555 mmol) in 800 mL of water and the mixture was stirred under reflux. After 5 hours, 600 mL of water was distilled off and the remaining suspension was filtered. The residue was washed with two 50 mL portions of hot water and the combined filtrates were acidified with concentrated HCl. The white precipitate was filtered and dried in a vacuum oven to give 26.8 g of 2-bromonicotinic acid (62% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium permanganate (18.4 g, 116 mmol) was dissolved in water (400 mL) and added to 2-bromo-3-methylpyridine (10.0 g, 58 mmol) and refluxed for 16 hours. After cooling to room temperature, the slurry was filtered through a celite plug and rinsed with water and chloroform. The entire filtrate was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted again with CHCl3 and acidified with 6N HCl to pH 1. A white solid was obtained on standing (2.08 g of product). The pH of the remaining aqueous was adjusted to pH 4 with 2M NaOH and 2M HCl, then concentrated to <100 mL. A white precipitate was filtered. The pH was adjusted to 4 and the mixture filtered again, combining the isolated solids for a total of 3.88 g of product. The filtrate was concentrated again to <100 mL and adjusted to pH 1.5 and an additional quanitity of white solid was obtained (1.80 g), for a combined yield of 3 crops, (8.76 g, 66%). 1H NMR (DMSO-d6): δ13.76 (bs, 1H), 8.46 (m, 1H), 8.09 (dd, 1H, J=7.7, J′=2.2), 7.51 (m, 1H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromonicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromonicotinic acid
Reactant of Route 3
2-Bromonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromonicotinic acid
Reactant of Route 5
2-Bromonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromonicotinic acid

Citations

For This Compound
68
Citations
N Politeo, M Pisačić, M Đaković, V Sokol… - Acta Crystallographica …, 2020 - scripts.iucr.org
… In this work, we report the synthesis and characterization of the first metal complex with 2-bromonicotinic acid – a dinuclear paddle-wheel copper(II) cluster, [Cu(H 2 O)(2-Brnic) 2 ] 2 (1). …
Number of citations: 1 scripts.iucr.org
M Karabacak, M Cinar, S Ermec… - Journal of Raman …, 2010 - Wiley Online Library
… In this work, the Fourier transform infrared and Raman spectra of 2-bromonicotinic acid and 6-bromonicotinic acid (abbreviated as 2-BrNA and 6-BrNA, C6H4BrNO2) have been …
A Begouin, MJRP Queiroz - Helvetica Chimica Acta, 2011 - Wiley Online Library
… products 8a and 8b resulting from the reaction of 2-bromonicotinic acid with 4ethynyl-N,N-… azaphthalides and 5-azaisocoumarins from 2-bromonicotinic acid and terminal alkynes by a …
Number of citations: 4 onlinelibrary.wiley.com
P Melnyk, J Gasche, C Thal - Synthetic communications, 1993 - Taylor & Francis
… A new, one-step synthesis of 2-bromonicotinic acid 2 from 2bromopyridine was also achieved … way to 2-bromonicotinaldehyde I and 2-bromonicotinic acid 2 giving quite excellent yields. …
Number of citations: 21 www.tandfonline.com
HL Bradlow, CA VANDERWERF - The Journal of Organic …, 1949 - ACS Publications
… The 2-bromonicotinic acid was prepared in exactly the same way in the same yield. After … prepared in 80% yield by treatment of 2bromonicotinic acid with thionyl chloride according to …
Number of citations: 57 pubs.acs.org
S Carboni, A Da Settimo… - Journal of Heterocyclic …, 1969 - Wiley Online Library
… Compound V was prepared in > 50% yield via an Ullman reaction between 2-bromonicotinic acid and 2,6-diaminopyridine. The use of 2-chloronicotinic acid decreased the yield to 15-…
Number of citations: 27 onlinelibrary.wiley.com
GS Ponticello, JJ Baldwin - The Journal of Organic Chemistry, 1979 - ACS Publications
… thod for thesynthesis of naphthyridinones1 and 4- and/or 5-substituted 2-bromonicotinic acid derivatives1 2 via enamine cyclization. We now wish to report on an extension of this work …
Number of citations: 112 pubs.acs.org
N Jarrar, M Alzweiri, Y Al-Hiari, S Farah… - Letters in Drug …, 2016 - ingentaconnect.com
… Scatchard plot of 2-bromonicotinic acid (2). The inflection point at 1 indicates equimolar binding ratio of the inhibitor to CAIII. Where stands for the average molar ratio of the ligand …
Number of citations: 5 www.ingentaconnect.com
Y Zhang, AA Vinogradov, JS Chang, Y Goto… - Organic …, 2022 - ACS Publications
… , the convergent synthesis of central amino acid 1 involved 11 reactions (the longest linear sequence was 8 steps), proceeded with an overall yield of 21% from 2-bromonicotinic acid, …
Number of citations: 4 pubs.acs.org
MG Gündüz, SB Uğur, F Güney, C Özkul, VS Krishna… - Bioorganic …, 2020 - Elsevier
… resulted in the formation of 2-bromonicotinic acid (III). Afterward, 2-bromonicotinic acid was converted into the corresponding azide (IV). For this reaction, 2-bromonicotinic acid (III) was …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.